molecular formula C7H6ClF3N2 B13444301 (2-Chloro-5-(trifluoromethyl)pyridin-4-YL)methanamine

(2-Chloro-5-(trifluoromethyl)pyridin-4-YL)methanamine

Cat. No.: B13444301
M. Wt: 210.58 g/mol
InChI Key: TUGIBXLDVIUCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-5-(trifluoromethyl)pyridin-4-YL)methanamine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 5-position, and a methanamine group at the 4-position of the pyridine ring

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-(trifluoromethyl)pyridin-4-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of (2-Chloro-5-(trifluoromethyl)pyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methanamine group.

    3-Chloro-5-(trifluoromethyl)pyridine: Differently substituted pyridine with similar functional groups.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains an additional chloro group.

Uniqueness

(2-Chloro-5-(trifluoromethyl)pyridin-4-YL)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biological research .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-6-1-4(2-12)5(3-13-6)7(9,10)11/h1,3H,2,12H2

InChI Key

TUGIBXLDVIUCNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.